![molecular formula C10H17NOS B6613995 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol CAS No. 1038231-15-0](/img/structure/B6613995.png)
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H17NOS and a molecular weight of 199.31308 g/mol This compound contains a thiophene ring, which is a sulfur-containing heterocycle, and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with an appropriate amine and a reducing agent. One common synthetic route is as follows:
Step 1: Condensation of 5-methylthiophene-2-carbaldehyde with an amine (e.g., ethylamine) to form an imine intermediate.
Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amino alcohol product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, affecting their structure and function. The thiophene ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol can be compared with other similar compounds, such as:
3-{[1-(2-thienyl)ethyl]amino}propan-1-ol: Similar structure but with a thiophene ring without the methyl group.
3-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-1-ol: Contains a furan ring instead of a thiophene ring.
3-{[1-(5-methylpyridin-2-yl)ethyl]amino}propan-1-ol: Contains a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in the presence of the 5-methylthiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)ethylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-4-5-10(13-8)9(2)11-6-3-7-12/h4-5,9,11-12H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZEGUPVVYEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
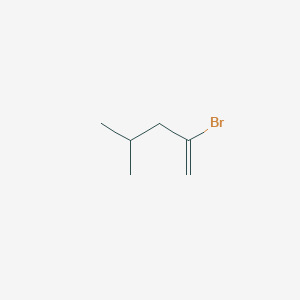

![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
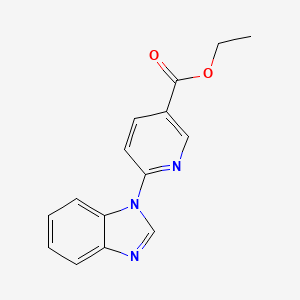
![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)

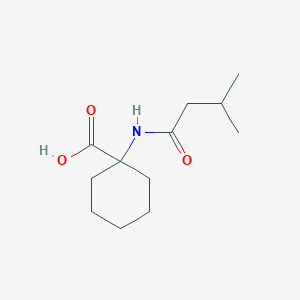
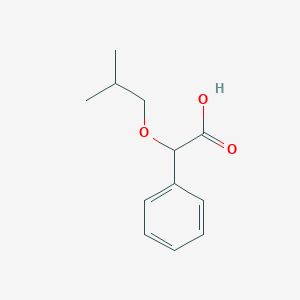
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)
![tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)
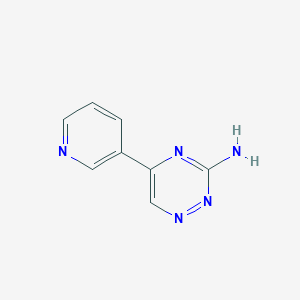
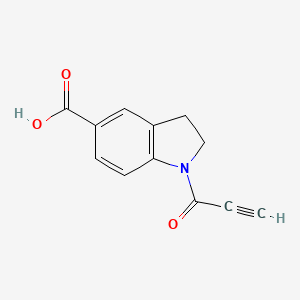
![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)
